molecular formula C25H28N2O3 B12187800 N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide

N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide

Cat. No.: B12187800
M. Wt: 404.5 g/mol
InChI Key: YKQDXDXZGHUCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including an amide group, a methoxyphenoxy group, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting a carboxylic acid derivative with an amine.

    Introduction of the diphenylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the methoxyphenoxy group: This could be done through an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the amine group.

    Reduction: Reduction reactions could target the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., hydroxide ions) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-2-{[2-(4-hydroxyphenoxy)ethyl]amino}propanamide
  • N-(diphenylmethyl)-2-{[2-(4-chlorophenoxy)ethyl]amino}propanamide

Uniqueness

The uniqueness of “N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” might lie in its specific functional groups and their arrangement, which could confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzhydryl-2-[2-(4-methoxyphenoxy)ethylamino]propanamide

InChI

InChI=1S/C25H28N2O3/c1-19(26-17-18-30-23-15-13-22(29-2)14-16-23)25(28)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24,26H,17-18H2,1-2H3,(H,27,28)

InChI Key

YKQDXDXZGHUCQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)NCCOC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.